

Application Note: Chan-Lam Coupling with (3-Methoxypropyl)boronic Acid

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Compound of Interest

Compound Name: (3-Methoxypropyl)boronic acid

CAS No.: 1089725-75-6

Cat. No.: B2460211

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Executive Summary

This guide details the protocol for utilizing **(3-Methoxypropyl)boronic acid** (CAS: 121195-32-0) in Chan-Lam oxidative cross-coupling reactions. While Chan-Lam coupling is the industry standard for aryl-heteroatom bond formation, the use of alkyl boronic acids presents distinct kinetic challenges, primarily due to slower transmetallation rates and competitive protodeboronation.

This application note provides an optimized Ligand-Promoted Protocol designed to stabilize the reactive Copper-Alkyl species, enabling the efficient installation of the 3-methoxypropyl linker onto amines (anilines, aliphatic amines) and phenols. This moiety serves as a valuable ether-linked spacer in medicinal chemistry, often used to modulate lipophilicity (

) and solubility without introducing genotoxic alkyl halide impurities.

Mechanistic Insight & Reaction Design[1]

The "Alkyl Challenge"

Unlike aryl boronic acids, primary alkyl boronic acids like **(3-methoxypropyl)boronic acid** lack the

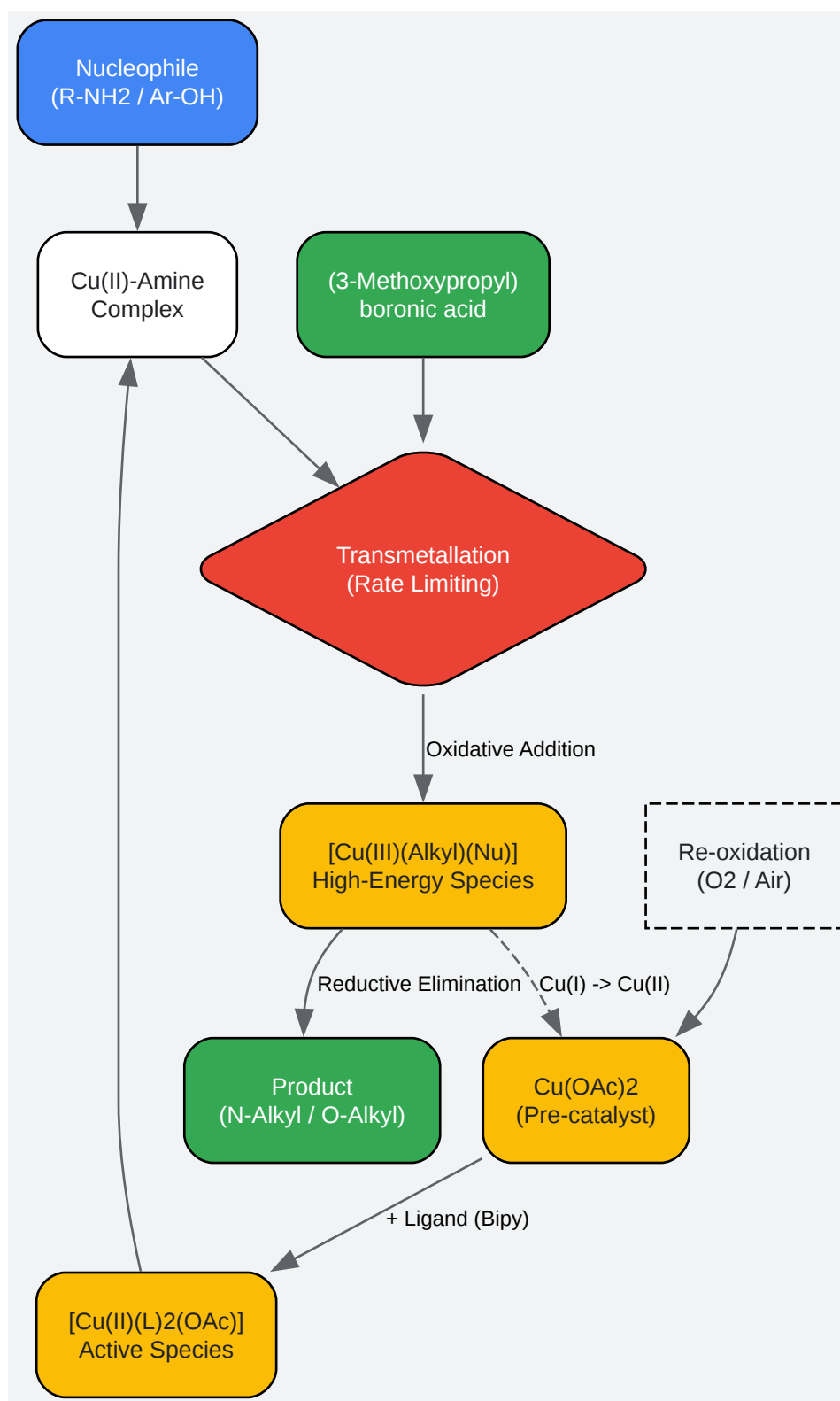
-system stabilization for the transmetallation step. Consequently, the standard Cu(OAc)

/Pyridine cycle is often too slow, leading to rapid protodeboronation (hydrolysis of the C-B bond) or oxidation to the alcohol before coupling occurs.

Key Mechanistic Shift: Successful alkyl coupling requires a bidentate ligand (e.g., 2,2'-bipyridine or 1,10-phenanthroline). These ligands prevent the disproportionation of the active Cu species and accelerate the capture of the alkyl radical/nucleophile complex.

Mechanism Diagram

The following diagram illustrates the ligand-accelerated oxidative cycle required for this specific alkyl substrate.



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Figure 1: Ligand-accelerated catalytic cycle. Note the critical role of the Ligand (L) in stabilizing the Cu(II) intermediate to facilitate the difficult alkyl transmetallation.

Critical Optimization Parameters

The following parameters are specific to **(3-Methoxypropyl)boronic acid**. Do not substitute with general phenylboronic acid conditions.

| Parameter | Recommendation | Scientific Rationale |
|---------------|-----------------------------------|---|
| Stoichiometry | 2.0 - 2.5 equiv. Boronic Acid | Alkyl boronic acids suffer from high rates of protodeboronation. Excess reagent compensates for this non-productive consumption. |
| Catalyst | Cu(OAc) (1.0 equiv) or Cu(OTf) | Stoichiometric copper is often required for high yields in alkyl couplings. Catalytic (20 mol%) works only with highly optimized O purging. |
| Ligand | 2,2'-Bipyridine (Bipy) | Essential. Monodentate ligands (pyridine/TEA) are insufficient for primary alkyl transfer. |
| Solvent | DCE:DMSO (1:1) or MeCN | A polar co-solvent (DMSO or DMF) helps solubilize the boronate species and stabilize the transition state. |
| Temperature | 40°C - 60°C | Unlike aryl coupling (RT), alkyl coupling requires thermal energy to overcome the transmetalation activation barrier. |

Experimental Protocols

Protocol A: N-Alkylation of Anilines (Recommended)

Target: Synthesis of N-(3-methoxypropyl)anilines.

Reagents:

- Substrate: Aniline derivative (1.0 mmol)
- Reagent: **(3-Methoxypropyl)boronic acid** (2.0 mmol, 236 mg)
- Catalyst: Cu(OAc)
(anhydrous) (1.0 mmol, 181 mg)
- Ligand: 2,2'-Bipyridine (1.0 mmol, 156 mg)
- Base: Na
CO
(2.0 mmol, 212 mg)
- Solvent: Dichloroethane (DCE) / DMSO (1:1 ratio, 5 mL total)
- Additives: 4Å Molecular Sieves (Activated, 200 mg)

Step-by-Step Workflow:

- Sieve Activation: Flame-dry 4Å molecular sieves under vacuum and allow to cool under Argon. Crucial: Water promotes protodeboronation.
- Catalyst Pre-complexation: In a reaction vial, combine Cu(OAc) and 2,2'-Bipyridine in 2.5 mL DCE. Stir for 15 minutes until a deep blue/green homogeneous solution forms.
- Reagent Addition: Add the Aniline substrate, **(3-Methoxypropyl)boronic acid**, and Na
CO
.

- Solvent Completion: Add 2.5 mL DMSO.
- Atmosphere Exchange: Cap the vial with a septum. Insert a balloon filled with O₂ (or dry air). Purge the headspace briefly (needle outlet) for 30 seconds, then keep under O₂ balloon pressure.
- Reaction: Heat the block to 55°C and stir vigorously (1000 rpm) for 18–24 hours.
 - Visual Check: The reaction mixture should remain deep blue/green. If it turns brown/black/red (Cu(0) or Cu₂O precipitation), the catalytic cycle has stalled.
- Workup:
 - Cool to room temperature.^{[1][2][3][4][5]}
 - Dilute with EtOAc (20 mL) and filter through a Celite pad to remove copper salts.
 - Wash filtrate with Water (3x) and Brine (1x) to remove DMSO.
 - Dry over Na₂SO₄ and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation of Phenols

Target: Synthesis of 1-methoxy-3-phenoxypropane derivatives.

Modifications from Protocol A:

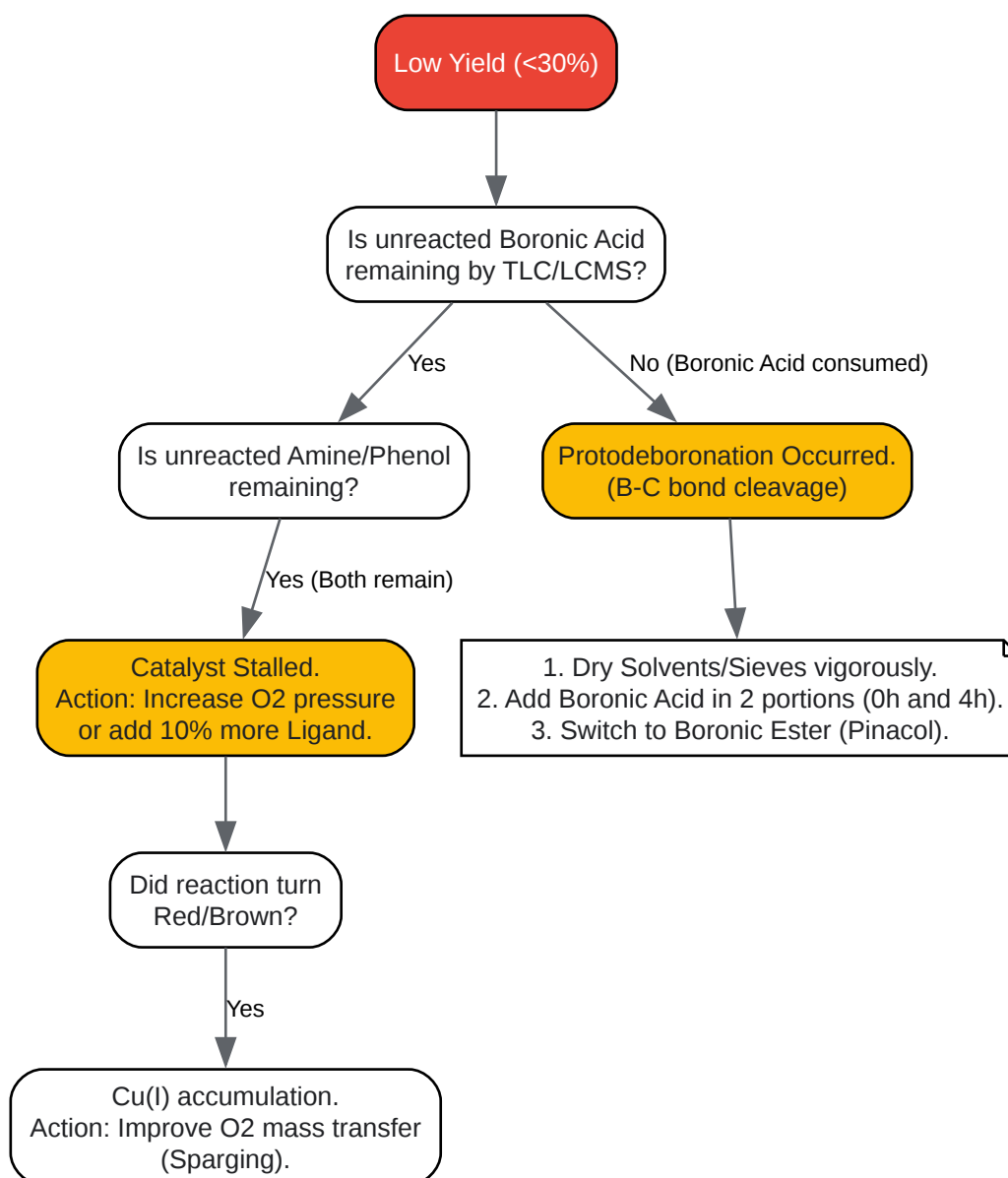
- Base: Switch to Et₃N

N (3.0 equiv) or Pyridine (3.0 equiv). Phenols are more acidic than anilines and require organic bases to facilitate coordination to Copper.

- Solvent: Dichloromethane (DCM) is preferred over DCE/DMSO for phenols to minimize side reactions.
- Drying: Use activated 3Å Molecular Sieves.

Troubleshooting & Process Control

The following decision tree assists in diagnosing low yields, a common issue with alkyl boronic acids.



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Figure 2: Troubleshooting logic for alkyl-Chan-Lam failures.

Safety & Handling

- Copper Toxicity: Copper salts are toxic to aquatic life. Dispose of aqueous waste (from DMSO washes) in designated heavy metal waste streams.
- Boronic Acid Stability: **(3-Methoxypropyl)boronic acid** is hygroscopic and prone to trimerization (boroxine formation). Store at 4°C. If the reagent appears as a sticky gum, recrystallize from warm water/acetone before use to ensure accurate stoichiometry.
- Pressurized Vessels: When using O balloons at elevated temperatures (55°C), ensure the septum is secured with copper wire or a parafilm wrap to prevent gas leaks or stopper ejection.

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 - Critical reference for understanding the necessity of specific ligands for difficult substr
- McAlpine, I., et al. "Copper-Catalyzed N-Cyclopropylation of Nitrogen-Containing Heterocycles." Angewandte Chemie, 2018.

- Provides the specific "Bipyridine/Heat" conditions adapted here for alkyl boronic acids.

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